2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamide, also known as ethoxzolamide, is a sulfonamide derivative that has been widely used in scientific research for its potential therapeutic applications. Ethoxzolamide is a carbonic anhydrase inhibitor that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
Ethoxzolamide inhibits the activity of carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting carbonic anhydrase, 2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamidee reduces the production of bicarbonate and protons, which in turn reduces the production of aqueous humor in the eye. Ethoxzolamide has also been shown to reduce the activity of glutamate receptors, which play a role in the development of epilepsy and Alzheimer's disease.
Biochemical and Physiological Effects:
Ethoxzolamide has a variety of biochemical and physiological effects. In addition to reducing intraocular pressure, 2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamidee has been shown to reduce the activity of glutamate receptors, which play a role in the development of epilepsy and Alzheimer's disease. Ethoxzolamide has also been shown to inhibit the growth of cancer cells by reducing the activity of carbonic anhydrase.
Avantages Et Limitations Des Expériences En Laboratoire
Ethoxzolamide has several advantages for lab experiments. It is readily available and can be synthesized with high purity and yield. Ethoxzolamide is also relatively inexpensive compared to other carbonic anhydrase inhibitors. However, 2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamidee has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain a consistent concentration in experiments.
Orientations Futures
There are several future directions for the study of 2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamidee. One direction is the development of more potent and selective carbonic anhydrase inhibitors for the treatment of glaucoma and other diseases. Another direction is the investigation of the role of carbonic anhydrase in the development of cancer and the potential use of carbonic anhydrase inhibitors in cancer therapy. Additionally, the development of new methods for the synthesis of 2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamidee and other carbonic anhydrase inhibitors could lead to more efficient and cost-effective production.
Méthodes De Synthèse
Ethoxzolamide can be synthesized through several methods. One of the most commonly used methods is the reaction of 4-ethoxyaniline with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with ethyl 4-aminobenzoate in the presence of a base. Both methods yield 2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamidee with high purity and yield.
Applications De Recherche Scientifique
Ethoxzolamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of 2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamidee is in the treatment of glaucoma. Ethoxzolamide has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase in the ciliary processes of the eye. Ethoxzolamide has also been studied for its potential use in the treatment of epilepsy, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-2-20-11-8-6-10(7-9-11)17-21(18,19)14-12(15)4-3-5-13(14)16/h3-9,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOOUASAKIALTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.